Cas no 151563-53-0 (4-amino-3-(5-methylthiophen-2-yl)butanoic acid)

4-amino-3-(5-methylthiophen-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(5-methylthiophen-2-yl)butanoic acid
- 2-Thiophenepropanoic acid, β-(aminomethyl)-5-methyl-
- 151563-53-0
- 2-Thiophenepropanoic acid, beta-(aminomethyl)-5-methyl-, (+-)-
- DTXSID20928353
- 4-Amtba
- 133933-77-4
- BDBM50007107
- PD182042
- 4-Amino-3-(5-methyl-thiophen-2-yl)-butyric acid
- SCHEMBL341475
- 4-Amino-3-(5-methyl-2-thienyl)butyric acid
- EN300-1829671
- CHEMBL86144
-
- インチ: 1S/C9H13NO2S/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12)
- InChIKey: RPNWEWXYTFWDTR-UHFFFAOYSA-N
- ほほえんだ: C1(C(CN)CC(O)=O)SC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 199.06669983g/mol
- どういたいしつりょう: 199.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 91.6Ų
じっけんとくせい
- 密度みつど: 1.244±0.06 g/cm3(Predicted)
- ふってん: 353.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.12±0.10(Predicted)
4-amino-3-(5-methylthiophen-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829671-0.05g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1829671-0.25g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1829671-1.0g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1829671-5.0g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1829671-0.5g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1829671-0.1g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1829671-1g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1829671-10g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1829671-5g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1829671-10.0g |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
151563-53-0 | 10g |
$5405.0 | 2023-06-01 |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-amino-3-(5-methylthiophen-2-yl)butanoic acidに関する追加情報
Introduction to 4-amino-3-(5-methylthiophen-2-yl)butanoic acid (CAS No. 151563-53-0)
4-amino-3-(5-methylthiophen-2-yl)butanoic acid, with the chemical formula C10H13N1O2S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 151563-53-0, belongs to a class of molecules that exhibit promising properties for various applications, particularly in drug discovery and synthetic chemistry. The structural features of this molecule, including its amino and carboxylic acid functional groups, as well as its thiophene ring system, make it a versatile candidate for further investigation.
The thiophene moiety in 4-amino-3-(5-methylthiophen-2-yl)butanoic acid is a key structural element that contributes to its unique chemical and biological properties. Thiophenes are heterocyclic compounds that are widely found in nature and have been extensively studied for their potential in medicinal chemistry. The presence of a methyl group at the 5-position of the thiophene ring enhances the compound's stability and reactivity, making it an attractive scaffold for designing novel bioactive molecules.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. 4-amino-3-(5-methylthiophen-2-yl)butanoic acid has been explored as a potential lead compound in the synthesis of inhibitors for enzymes involved in metabolic disorders and inflammatory diseases. Its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes it a valuable building block for structure-based drug design.
One of the most compelling aspects of 4-amino-3-(5-methylthiophen-2-yl)butanoic acid is its role in the development of novel therapeutic agents. Researchers have demonstrated its utility in generating derivatives with enhanced pharmacological activity. For instance, modifications to the amino group or the thiophene ring have led to compounds with improved binding affinity and selectivity towards specific enzymes. These findings highlight the compound's potential as a starting point for further drug development efforts.
The synthesis of 4-amino-3-(5-methylthiophen-2-yl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino and carboxylic acid functionalities, along with the thiophene ring, necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
Recent studies have also explored the biological activity of 4-amino-3-(5-methylthiophen-2-yl)butanoic acid using computational modeling and experimental techniques. These investigations have revealed interesting interactions between the compound and biological targets, suggesting potential therapeutic applications. For example, preliminary data indicate that derivatives of this molecule may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses.
The versatility of 4-amino-3-(5-methylthiophen-2-yl)butanoic acid extends beyond its use as a lead compound in drug discovery. It has also been employed in materials science and catalysis due to its unique structural features. The thiophene ring, in particular, has been utilized in the development of conductive polymers and organic semiconductors, demonstrating its broad applicability across different scientific disciplines.
In conclusion, 4-amino-3-(5-methylthiophen-2-yl)butanoic acid (CAS No. 151563-53-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its structural complexity and functional groups make it an ideal candidate for designing novel bioactive molecules. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance as a valuable chemical entity in modern science.
151563-53-0 (4-amino-3-(5-methylthiophen-2-yl)butanoic acid) 関連製品
- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)
- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 1931900-04-7(trans-3-Bromocyclobutanecarboxylic acid)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 2228499-09-8(tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)
- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)




